molecular formula C8H8N4O2 B1626628 2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid CAS No. 99122-17-5

2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid

Cat. No.: B1626628
CAS No.: 99122-17-5
M. Wt: 192.17 g/mol
InChI Key: YBQGNXLNFJVJQF-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles, which involves the use of dehydrating agents and catalysts to facilitate the cyclization process . The reaction conditions often include elevated temperatures and the presence of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazoles, hydrazine derivatives, and oxides. These products can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can induce cell cycle arrest in cancer cells by targeting tubulin and disrupting microtubule dynamics . The compound’s hydrazinyl group allows it to form stable complexes with metal ions, which can enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-carboxylic acid: Similar in structure but lacks the hydrazinyl group.

    2-Aminobenzimidazole: Contains an amino group instead of a hydrazinyl group.

    2-Methylbenzimidazole: Substituted with a methyl group at the 2-position.

Uniqueness

2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid is unique due to the presence of the hydrazinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and coordinate with metal ions, making it more versatile in various applications compared to its analogs.

Properties

IUPAC Name

2-hydrazinyl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-12-8-10-5-2-1-4(7(13)14)3-6(5)11-8/h1-3H,9H2,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQGNXLNFJVJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553842
Record name 2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99122-17-5
Record name 2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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